4-hydroxy-6,8-dimethyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione
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Overview
Description
4-hydroxy-6,8-dimethyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione is a heterocyclic compound that belongs to the pyranoquinoline family. This compound is notable for its unique structural motif, which is found in various natural products and synthetic derivatives with significant biological activities. The presence of the pyranoquinoline core imparts a range of pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-hydroxy-6,8-dimethyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione typically involves the reaction of 4-hydroxyquinolin-2-ones with suitable alkylating agents. One common method is the acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols. This reaction proceeds via a Friedel–Crafts-type allenylation followed by a 6-endo-dig cyclization sequence to form the pyranoquinoline core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-hydroxy-6,8-dimethyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyranoquinoline derivatives, which can exhibit enhanced biological activities and improved pharmacokinetic properties.
Scientific Research Applications
4-hydroxy-6,8-dimethyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 4-hydroxy-6,8-dimethyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it has been shown to inhibit calcium signaling, TNF-α production, and nitric oxide production, contributing to its anti-inflammatory and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-1-methylquinolin-2(1H)-one: A precursor in the synthesis of pyranoquinoline derivatives.
Furo[3,2-c]quinolones: Structurally related compounds with similar biological activities.
2,5-dimethyl-4-hydroxy-3(2H)-furanone: Another heterocyclic compound with notable pharmacological properties.
Uniqueness
4-hydroxy-6,8-dimethyl-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione stands out due to its unique structural features and the diverse range of biological activities it exhibits. Its ability to undergo various chemical transformations and its potential in drug development make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C14H11NO4 |
---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
4-hydroxy-6,8-dimethylpyrano[3,2-c]quinoline-2,5-dione |
InChI |
InChI=1S/C14H11NO4/c1-7-3-4-8-9(5-7)15(2)14(18)12-10(16)6-11(17)19-13(8)12/h3-6,16H,1-2H3 |
InChI Key |
RAWNZJSIULMUPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C(=CC(=O)O3)O)C(=O)N2C |
Origin of Product |
United States |
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